molecular formula C21H21NO5 B4800847 N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide

N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide

Cat. No.: B4800847
M. Wt: 367.4 g/mol
InChI Key: NDYUSYQWGHWCMS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide is a complex organic compound that features a unique combination of a furan ring, a chromone structure, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide typically involves multiple steps, starting with the preparation of the furan and chromone intermediates. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the chromone structure: This involves the condensation of suitable aromatic aldehydes with diketones, followed by cyclization.

    Coupling of the furan and chromone units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Introduction of the cyclohexyl group: This can be done through nucleophilic substitution reactions using cyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chromone structure can be reduced to form dihydrochromones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and chromone rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used.

Major Products

Scientific Research Applications

N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anti-inflammatory, or anticancer agent due to the bioactive nature of its furan and chromone moieties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and chromone rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide is unique due to its combination of a furan ring, a chromone structure, and a cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-17-12-20(19-7-4-10-25-19)27-18-9-8-15(11-16(17)18)26-13-21(24)22-14-5-2-1-3-6-14/h4,7-12,14H,1-3,5-6,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYUSYQWGHWCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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